molecular formula C18H15BrN2O3S2 B385279 (E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620590-25-2

(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B385279
CAS No.: 620590-25-2
M. Wt: 451.4g/mol
InChI Key: XYVKHSJRPUFYAB-UHFFFAOYSA-N
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Description

(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H15BrN2O3S2 and its molecular weight is 451.4g/mol. The purity is usually 95%.
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Biological Activity

(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,4-d]thiazole moiety, which is known for its diverse pharmacological properties. The molecular formula is C15H14BrN3O2S2, and it has a molecular weight of approximately 404.32 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring followed by bromination and coupling with benzamide derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives containing the thiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that related compounds inhibited fibroblast growth factor receptor 1 (FGFR1), showing promise in treating non-small cell lung cancer (NSCLC) with FGFR1 amplification .

CompoundCell LineIC50 (µM)Reference
C9NCI-H5200.25
C9NCI-H15810.30
C9NCI-H2260.28

Antidiabetic Activity

In another context, thiazole derivatives have been evaluated for their antidiabetic effects. A study involving similar compounds showed that modifications to the thiazole structure could enhance hypoglycemic activity compared to standard treatments like glibenclamide . While specific data for this compound is limited, the structural similarities suggest potential efficacy in glucose metabolism modulation.

The biological activities of thiazole derivatives are attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes involved in cancer progression and glucose metabolism.
  • Receptor Modulation : As seen with FGFR1 inhibitors, these compounds can modulate receptor activity, leading to reduced proliferation of cancer cells.

Toxicological Profile

Safety assessments indicate that brominated compounds may exhibit varying degrees of toxicity. For instance, general toxicity data suggest potential acute toxicity upon ingestion or skin contact . Further studies are essential to establish a comprehensive safety profile for this compound.

Properties

IUPAC Name

4-bromo-N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c19-13-8-6-12(7-9-13)17(22)20-18-21(14-4-2-1-3-5-14)15-10-26(23,24)11-16(15)25-18/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVKHSJRPUFYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=C(C=C3)Br)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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